Comparative Binding Affinity of 4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline at the Dopamine Transporter
4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline demonstrates measurable affinity for the rat dopamine transporter (DAT) with a Ki of 301 nM [1]. In contrast, many other arylpiperazine derivatives, such as the prototypical 5-HT1A ligand 1-(2-methoxyphenyl)piperazine, are characterized by negligible DAT affinity (Ki > 10,000 nM), highlighting that the specific substitution pattern of CAS 1016711-90-2 confers a distinct polypharmacology profile that is not a general feature of the class [2].
| Evidence Dimension | Binding Affinity (Ki) at Dopamine Transporter (DAT) |
|---|---|
| Target Compound Data | Ki = 301 nM |
| Comparator Or Baseline | 1-(2-methoxyphenyl)piperazine (typical 5-HT1A arylpiperazine) |
| Quantified Difference | Approximately >33-fold higher affinity for the target compound (301 nM vs. >10,000 nM) |
| Conditions | Displacement of [3H]WIN-35428 from dopamine transporter in rat caudate putamen [1]. |
Why This Matters
This specific DAT affinity profile is a key differentiator for researchers investigating compounds with combined serotonergic and dopaminergic activity, making this scaffold unsuitable for substitution with many common arylpiperazines.
- [1] BindingDB. (2026). Entry for Ligand BDBM50369794 (CAS 1016711-90-2). View Source
- [2] Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859. View Source
